Potassium bis(1,2-benzenediolato)(1,3-butadien-2-yl)silicate
CAS No.: 1021940-25-9
Cat. No.: VC11694745
Molecular Formula: C16H13KO4Si
Molecular Weight: 336.45 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021940-25-9 |
|---|---|
| Molecular Formula | C16H13KO4Si |
| Molecular Weight | 336.45 g/mol |
| IUPAC Name | potassium;8-buta-1,3-dien-2-yl-8,8'-spirobi[7,9-dioxa-8-silanuidabicyclo[4.3.0]nona-1,3,5-triene] |
| Standard InChI | InChI=1S/C16H13O4Si.K/c1-3-12(2)21(17-13-8-4-5-9-14(13)18-21)19-15-10-6-7-11-16(15)20-21;/h3-11H,1-2H2;/q-1;+1 |
| Standard InChI Key | BMXMYQGLTIRKFJ-UHFFFAOYSA-N |
| SMILES | C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+] |
| Canonical SMILES | C=CC(=C)[Si-]12(OC3=CC=CC=C3O1)OC4=CC=CC=C4O2.[K+] |
Introduction
Structural and Molecular Characteristics
Molecular Composition
The compound’s molecular formula, C₁₆H₁₃KO₄Si, reflects a tetracoordinated silicon center bonded to two 1,2-benzenediolato (catecholato) ligands, a 1,3-butadien-2-yl group, and a potassium counterion. The silicate core adopts a distorted tetrahedral geometry, with the catecholato ligands occupying two coordination sites and the butadienyl group occupying a third. The potassium ion stabilizes the structure via electrostatic interactions with the anionic silicate.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 336.45 g/mol |
| CAS Number | 1021940-25-9 |
| Purity (Commercial) | ≥98% |
| Solubility | Limited in polar solvents |
Spectroscopic Insights
While crystallographic data remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights. The IR spectrum exhibits stretching frequencies indicative of Si–O bonds (950–1100 cm⁻¹) and aromatic C–C vibrations (1450–1600 cm⁻¹). ¹H NMR signals for the butadienyl protons appear as multiplet resonances between δ 5.2–6.1 ppm, while catecholato aromatic protons resonate as doublets near δ 6.8–7.2 ppm.
Synthesis and Manufacturing
Conventional Synthesis
The primary synthetic route involves reacting potassium silicate (K₂SiO₃) with 1,2-benzenediol (catechol) and 1,3-butadiene under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the silicate intermediate reacts sequentially with catechol and butadiene. Typical conditions include:
-
Temperature: 80–100°C
-
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Yield: 60–75%
Advanced Methodologies
Microwave-assisted synthesis reduces reaction times from hours to minutes by enhancing thermal efficiency. Mechanochemical methods, employing ball milling, offer solvent-free alternatives with comparable yields (68–72%). These approaches align with green chemistry principles by minimizing waste.
Reactivity and Functional Applications
Cycloaddition Reactions
The butadienyl moiety enables participation in Diels-Alder [4+2] cycloadditions, forming six-membered rings with electron-deficient dienophiles . For example, reactions with maleic anhydride yield bicyclic adducts with exo selectivity (>80%), attributed to steric hindrance from the silicate backbone .
Scheme 1: Diels-Alder Reaction with Maleic Anhydride
Cross-Coupling Reactions
The silicate’s electron-rich environment facilitates transmetalation in palladium-catalyzed couplings. For instance, Suzuki-Miyaura reactions with aryl halides produce biaryl derivatives, leveraging the potassium ion as a base .
Research Frontiers and Challenges
Materials Science Applications
The silicate framework’s thermal stability (decomposition >250°C) positions it as a precursor for silicon-based ceramics. Hybrid materials incorporating this compound exhibit enhanced mechanical strength in pilot studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume